N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
“N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including furan, isoquinoline, oxazole, and sulfonamide . These components are known to have a wide spectrum of biological activities, which makes this compound potentially interesting for medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Oxazoles, for instance, can be synthesized from cyanohydrins and aldehydes in a process known as the Fischer oxazole synthesis . Another method involves the reaction of α-haloketones and formamide . The furan and isoquinoline rings could be introduced through similar multi-step processes .Molecular Structure Analysis
The molecular structure of this compound is characterized by several heterocyclic rings. Oxazoles are five-membered rings with one oxygen atom at position 1 and a nitrogen atom at position 3 . Furan is a five-membered ring with four carbon atoms and one oxygen atom . Isoquinoline is a two-ring structure that includes a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Oxazoles can undergo a variety of reactions, including electrophilic aromatic substitution at C5 and nucleophilic aromatic substitution with leaving groups at C2 . Furan can undergo Diels-Alder reactions as a diene .Physical and Chemical Properties Analysis
Oxazole, one of the components of this compound, is a weak base with a pKa of 0.8 for its conjugate acid . It is a stable liquid at room temperature with a boiling point of 69 °C . The physical and chemical properties of the entire compound would depend on the specific arrangement of its functional groups and heterocyclic rings .Scientific Research Applications
Synthetic Approaches and Characterization
The synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, including the analysis of F⋯O interactions and bifurcated halogen bonds, are significant for understanding the structural characteristics of similar compounds. These studies highlight the importance of synthetic strategies and analytical techniques in characterizing complex organic molecules (Grudova et al., 2020).
Biological Activity
Research into the pharmacological activities of sulfonamide and quinazoline derivatives, including their potential as diuretic, antihypertensive, and anti-diabetic agents, suggests a methodology for assessing the biological activities of N-substituted benzene sulfonamide derivatives. This approach could be relevant for evaluating the therapeutic potential of related compounds (Rahman et al., 2014).
Sulfonamide Hybrids
The design and development of sulfonamide hybrids with various pharmaceutically active heterocyclic moieties illustrate the versatility of sulfonamide compounds in drug discovery. Such hybrids exhibit a wide variety of biological activities, which may inform research into similar compounds (Ghomashi et al., 2022).
Catalysis and Chemical Transformations
Studies on the gold-catalyzed synthesis of heterocyclic compounds, including chroman and dihydroquinoline derivatives, from furans demonstrate advanced synthetic methodologies that could be applicable to the synthesis or modification of similar complex molecules (Hashmi et al., 2008).
Mechanism of Action
Target of Action
The compound contains a furan ring, an isoquinoline ring, a benzoxazole ring, and a sulfonamide group. These groups are often found in biologically active compounds. For example, sulfonamides are known to inhibit bacterial enzymes involved in folic acid synthesis .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Sulfonamides are known to affect the folic acid synthesis pathway in bacteria .
Pharmacokinetics
Many sulfonamides are readily absorbed orally and are widely distributed throughout all tissues .
Result of Action
Sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6S/c25-20(19-2-1-9-29-19)24-8-7-13-3-4-15(10-14(13)12-24)23-31(27,28)16-5-6-18-17(11-16)22-21(26)30-18/h1-6,9-11,23H,7-8,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGBPYJREVYJQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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